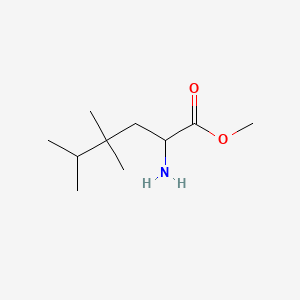
5-Sulfanylpyrazine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfanylpyrazine-2-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a sulfanyl group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with thiourea to introduce the sulfanyl group, followed by hydrolysis and oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-sulfanylpyrazine-2-carboxylic acid often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of cobalt acetate and manganese acetate as catalysts in the oxidation of 2,5-dimethylpyrazine has been reported to produce high yields of the corresponding carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfanylpyrazine-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Sulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid in biological systems often involves the inhibition of key enzymes or pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a sulfanyl group.
5-Tert-butylpyrazine-2-carboxylic acid: Contains a tert-butyl group instead of a sulfanyl group.
Uniqueness
5-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of sulfur-containing heterocycles and for exploring new pharmacological activities.
Eigenschaften
Molekularformel |
C5H4N2O2S |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
6-sulfanylidene-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-7-4(10)2-6-3/h1-2H,(H,7,10)(H,8,9) |
InChI-Schlüssel |
DBJFGIYRQKQREG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=S)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



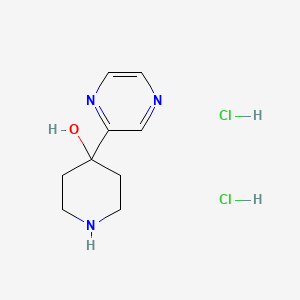
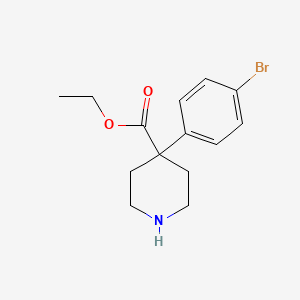


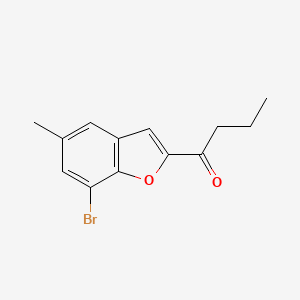
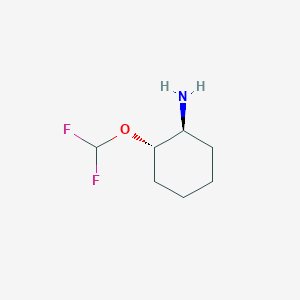
![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
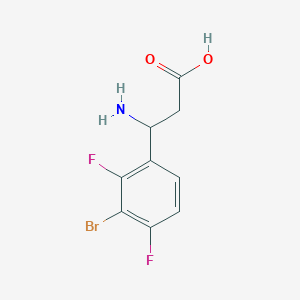
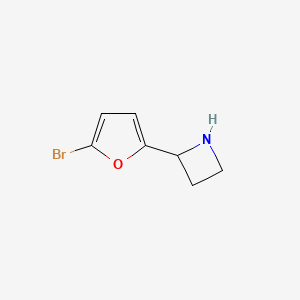
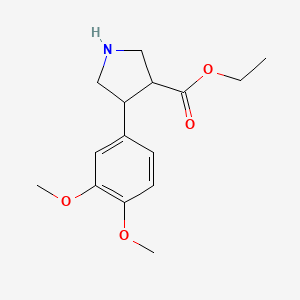
![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)
